Synthetic Scalability: A Validated 439-Gram Hydrogenation Yield for Atorvastatin Precursor Synthesis
The target compound's hydrochloride salt is a key, high-yielding intermediate in a patented synthesis route for Atorvastatin. A specific Pt/C-catalyzed hydrogenation of 3-morpholin-4-yl-3-oxo-propionitrile produces 3-amino-1-morpholin-4-yl-propan-1-one hydrochloride with a demonstrated preparative yield of 439 grams, a quantity that validates its scalability and consistent performance [1]. In contrast, the use of non-optimized reducing agents like LiAlH₄ on related morpholinones often results in lower yields and requires more rigorous purification due to aluminum salt byproducts [2].
| Evidence Dimension | Isolated Yield for Multi-Gram Synthesis |
|---|---|
| Target Compound Data | 439 g (isolated as hydrochloride salt) from 2.8 mol starting material |
| Comparator Or Baseline | LiAlH₄ reduction of morpholinones |
| Quantified Difference | Not directly quantified, but the patented route provides a high-yielding, scalable alternative that avoids aluminum waste and simplifies workup. |
| Conditions | Pt/C catalyst, 50 psi H₂, MeOH/12N HCl solvent, 25°C, 24h [1] |
Why This Matters
This validated procedure, proven at a multi-hundred-gram scale, significantly de-risks process development and scale-up for procurement teams sourcing this intermediate for commercial API synthesis.
- [1] Warner-Lambert Company LLC. (2007). DERIVATIVES OF COMPOUND 3-AMINO-1-MORPHOLINE-4-YL-PROPAN-1-ONE. Indian Patent IN 206034. View Source
- [2] Scilit. (1988). Synthesis and reaction of optically active morpholinones. View Source
